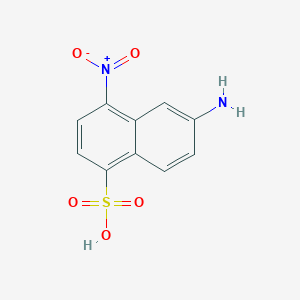

6-Amino-4-nitronaphthalene-1-sulfonic acid

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

93207-01-3 |

|---|---|

Molecular Formula |

C10H8N2O5S |

Molecular Weight |

268.25 g/mol |

IUPAC Name |

6-amino-4-nitronaphthalene-1-sulfonic acid |

InChI |

InChI=1S/C10H8N2O5S/c11-6-1-2-7-8(5-6)9(12(13)14)3-4-10(7)18(15,16)17/h1-5H,11H2,(H,15,16,17) |

InChI Key |

ZTNPXMMAAOGWPD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CC(=C2C=C1N)[N+](=O)[O-])S(=O)(=O)O |

Origin of Product |

United States |

Chemical Reactivity and Derivative Chemistry of 6 Amino 4 Nitronaphthalene 1 Sulfonic Acid

Diazotization Reactions of the Amino Group in Aminonaphthalenesulfonic Acids

The diazotization of aromatic primary amines is a fundamental reaction in organic synthesis, particularly in the creation of azo dyes. nih.govunb.ca This process involves the conversion of the primary amino group (-NH₂) into a diazonium salt (-N₂⁺). For aminonaphthalenesulfonic acids, including 6-amino-4-nitronaphthalene-1-sulfonic acid, this reaction is typically carried out in an acidic medium at low temperatures, generally between 0 and 5 °C. nih.govcuhk.edu.hk

The standard procedure involves dissolving the aminonaphthalenesulfonic acid in an aqueous solution of a strong mineral acid, such as hydrochloric acid or sulfuric acid. orgsyn.org The mixture is then cooled in an ice bath, and an aqueous solution of sodium nitrite (B80452) (NaNO₂) is added dropwise. unb.canih.gov The acid reacts with sodium nitrite to form nitrous acid (HNO₂) in situ, which is the key reagent for the reaction. An excess of the mineral acid is necessary to prevent the newly formed diazonium salt from coupling with the unreacted parent amine. orgsyn.org The low temperature is crucial because aromatic diazonium salts are often unstable and can decompose, potentially explosively if isolated in a dry state. nih.gov The resulting diazonium salt solution is typically used immediately in subsequent reactions, such as azo coupling. nih.gov

The presence of both an electron-withdrawing nitro group (-NO₂) and a sulfonic acid group (-SO₃H) on the naphthalene (B1677914) ring of this compound influences the reactivity of the amino group, but the diazotization proceeds effectively under the standard cold, acidic conditions.

Azo Coupling Reactions of Diazotized this compound Derivatives

Azo coupling is an electrophilic aromatic substitution reaction where the diazonium cation, acting as a weak electrophile, attacks an electron-rich aromatic compound known as a coupling component. wikipedia.orgresearchgate.net This reaction is the cornerstone of azo dye synthesis, producing compounds with an extended conjugated system responsible for their vibrant colors. wikipedia.org The diazotized derivative of this compound serves as the diazo component in these syntheses.

The mechanism of azo coupling involves the attack of the aryldiazonium cation on an activated aromatic ring, such as a phenol (B47542), naphthol, or an aromatic amine. wikipedia.org The reaction is highly pH-dependent. When coupling with phenols and naphthols, the reaction is typically carried out in mildly alkaline conditions to deprotonate the hydroxyl group, forming the more strongly activating phenoxide or naphthoxide ion. For coupling with aromatic amines, the reaction is performed in mildly acidic conditions to ensure a sufficient concentration of the diazonium ion while preventing protonation of the coupling amine's amino group, which would deactivate it. googleapis.com

Regioselectivity, or the position of coupling on the nucleophilic partner, is governed by the directing effects of the activating groups (e.g., -OH, -NH₂) and steric hindrance. wikipedia.org

Phenols and Naphthols: Coupling generally occurs at the para-position to the hydroxyl group. wikipedia.org If the para-position is blocked, coupling will occur at an available ortho-position. wikipedia.org For naphthol derivatives, the position of coupling is specific; for example, 2-naphthol (B1666908) (β-naphthol) couples at the 1-position (alpha-position).

Aromatic Amines: Similar to phenols, coupling usually takes place at the para-position to the amino group.

The electronic nature of the diazonium salt also plays a role. Electron-withdrawing groups, such as the nitro group in the diazotized this compound, increase the electrophilicity of the diazonium ion, making it more reactive in the coupling process. nih.gov

The coupling of diazotized this compound with various aromatic compounds yields a wide array of azo dyes, which can function as ligands for metal ions. The sulfonic acid group imparts water solubility to the resulting dyes, a desirable property for many dyeing applications. cuhk.edu.hk The specific coupling partner determines the final structure and color of the dye.

Below are illustrative examples of coupling reactions:

| Diazo Component | Coupling Partner | Resulting Azo Dye Ligand (General Structure) |

| Diazotized this compound | 2-Naphthol | A dye with the azo bridge at the 1-position of the 2-naphthol ring. |

| Diazotized this compound | Phenol | A dye with the azo bridge at the 4-position of the phenol ring. |

| Diazotized this compound | Aniline (B41778) | A dye with the azo bridge at the 4-position of the aniline ring. |

| Diazotized this compound | Salicylic Acid | A dye where coupling occurs ortho to the hydroxyl group and para to the carboxylic acid group. |

These azo dye ligands often possess functional groups like hydroxyl (-OH) or amino (-NH₂) positioned ortho to the azo linkage (-N=N-), which are crucial for their ability to form stable chelate rings with metal ions.

Chemical Transformations Involving the Nitro Group

The nitro group (-NO₂) on the naphthalene ring is a versatile functional group that can undergo several chemical transformations, the most significant being reduction to a primary amino group (-NH₂). nih.gov This reduction is a key step in the synthesis of more complex dye intermediates and other specialty chemicals.

The reduction of an aromatic nitro group can be achieved using various reagents and conditions. nih.govnih.gov Common methods include:

Catalytic Hydrogenation: Using hydrogen gas (H₂) with a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). This method is generally clean and efficient.

Metal-Acid Systems: Employing metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl).

Sulfide (B99878) Reagents: Using reagents like sodium sulfide (Na₂S), ammonium (B1175870) sulfide ((NH₄)₂S), or sodium dithionite (B78146) (Na₂S₂O₄). These can sometimes allow for the selective reduction of one nitro group in the presence of another.

The reduction of the nitro group in this compound would yield 4,6-diaminonaphthalene-1-sulfonic acid. This resulting diamine is a valuable intermediate itself, as both amino groups can be diazotized and coupled to produce bis-azo dyes or other complex structures. The reduction proceeds through intermediate stages, including nitroso and hydroxylamino species. nih.gov

Reactions of the Sulfonic Acid Group in Functionalization

The sulfonic acid group (-SO₃H) is a strongly acidic, water-solubilizing group. While generally stable, it can be converted into more reactive functional groups for further molecular elaboration. The most common transformation is its conversion to a sulfonyl chloride (-SO₂Cl) by reacting it with reagents like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂).

The resulting sulfonyl chloride is a highly reactive electrophile that can readily react with nucleophiles to form a variety of derivatives:

Sulfonamides: Reaction with primary or secondary amines yields sulfonamides (-SO₂NR₂).

Sulfonate Esters: Reaction with alcohols yields sulfonate esters (-SO₂OR).

These transformations allow for the attachment of new functionalities to the naphthalene core, significantly expanding the synthetic utility of the parent compound. Additionally, the sulfonic acid group can participate in complexation with certain metal ions. mdpi.com

Synthesis of Metal Chelates and Coordination Compounds from Derivatives

The chelation typically occurs through the formation of stable five- or six-membered rings involving the metal ion. The coordination sites are usually one of the azo nitrogen atoms and the lone pair of electrons on the oxygen or nitrogen atom of the ortho-substituent on the coupling partner's ring. nih.gov This bidentate chelation is a common feature in the formation of metal-complex dyes.

Commonly used metal ions for forming these coordination compounds include chromium (Cr³⁺), cobalt (Co²⁺), copper (Cu²⁺), and nickel (Ni²⁺). nih.gov The synthesis of these metal chelates is generally achieved by reacting the azo dye ligand with a suitable metal salt in an appropriate solvent. rdd.edu.iq The stoichiometry of the resulting complex (e.g., 1:1 or 1:2 metal-to-ligand ratio) and the coordination geometry (e.g., octahedral, square planar) depend on the metal ion, its oxidation state, and the specific structure of the ligand. nih.gov

| Azo Dye Ligand Derivative | Metal Ion | Typical Coordination Geometry |

| From coupling with 2-Naphthol | Cr(III), Co(II) | Octahedral |

| From coupling with Salicylic Acid | Cu(II), Ni(II) | Octahedral or Square Planar |

| From coupling with an o-aminophenol | Fe(III), Zn(II) | Octahedral |

These metal-complex dyes are widely used in applications requiring high stability and durability, such as textile dyeing and printing.

Exploration of Novel Derivatization Pathways for Targeted Applications

The unique structural arrangement of this compound, featuring an amino group, a nitro group, and a sulfonic acid moiety on a naphthalene scaffold, presents a versatile platform for the development of a wide array of novel derivatives with specialized applications. While its primary use has historically been in the synthesis of azo dyes, ongoing research is exploring new derivatization pathways to harness its potential in advanced materials, sensor technology, and pharmaceuticals. These investigations focus on leveraging the reactivity of its functional groups to construct complex molecules with tailored properties.

One of the most explored derivatization pathways for aminonaphthalenesulfonic acids is the formation of heterocyclic compounds. The amino group serves as a key functional handle for cyclization reactions, enabling the synthesis of various heterocyclic systems. For instance, related aminonaphthol sulfonic acids have been successfully utilized in the synthesis of oxazepine, tetrazole, and imidazolidine (B613845) derivatives. This suggests that this compound could be a viable precursor for analogous heterocyclic structures. Such derivatives are of significant interest due to their potential biological activities.

Another promising area of exploration is the development of fluorescent probes and sensors. Naphthalene-based compounds are known for their inherent fluorescence, which can be modulated by the introduction of various functional groups. The amino group of this compound can be derivatized to incorporate specific recognition moieties for the detection of metal ions or other analytes. For example, the synthesis of Schiff base derivatives by reacting the amino group with aldehydes can lead to chemosensors where the binding of a target analyte induces a change in the fluorescence signal. The sulfonic acid group can enhance the water solubility of these probes, making them suitable for applications in biological and environmental sensing.

The synthesis of novel polymers and functional materials represents another avenue for the derivatization of this compound. The amino group can be utilized for polymerization reactions, leading to the formation of conductive or photoactive polymers. Copolymers of aniline and aminonaphthalene sulfonic acids have been investigated for their thermal stability, magnetic susceptibility, and electrical conductivity. These properties suggest that polymers derived from this compound could find applications in electronic devices and as antistatic agents.

Furthermore, the derivatization of the sulfonic acid group can lead to new materials with unique properties. For example, the formation of organotin complexes with aminonaphthalene sulfonic acids has been shown to yield effective photostabilizers for polymers like poly(vinyl chloride).

In the realm of medicinal chemistry, the structural features of this compound make it an interesting scaffold for the design of new therapeutic agents. The amino group can be acylated or converted into sulfonamides, which are known pharmacophores in a variety of drugs. The nitro group can be reduced to a second amino group, opening up further possibilities for derivatization and the synthesis of compounds with potential antimicrobial or anticancer activities. While specific research on the pharmacological applications of derivatives of this compound is still emerging, the broader class of naphthalene derivatives has shown significant promise in drug discovery.

The following table summarizes some potential novel derivatization pathways for this compound and their targeted applications, based on the reactivity of related compounds.

| Derivatization Pathway | Key Functional Group Involved | Potential Derivative Class | Targeted Application |

| Cyclization Reactions | Amino Group | Heterocyclic Compounds (e.g., Oxazepines, Tetrazoles) | Pharmaceuticals, Agrochemicals |

| Schiff Base Formation | Amino Group | Imines | Fluorescent Probes, Chemical Sensors |

| Polymerization | Amino Group | Conductive/Photoactive Polymers | Electronics, Advanced Materials |

| Sulfonamide Synthesis | Amino Group | Sulfonamides | Medicinal Chemistry |

| Complexation | Sulfonic Acid Group | Organometallic Complexes | Polymer Stabilizers, Catalysts |

Detailed research findings on these novel pathways for this compound are still in the early stages. However, the foundational knowledge of the reactivity of aminonaphthalenesulfonic acids provides a strong basis for future exploration and development of its derivatives for a wide range of targeted applications beyond traditional colorants.

Spectroscopic and Analytical Characterization of 6 Amino 4 Nitronaphthalene 1 Sulfonic Acid and Its Derivatives

Vibrational Spectroscopy Applications (FT-IR, Raman Spectroscopy)

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, provides a molecular fingerprint by probing the vibrational modes of a molecule. nih.govmdpi.com For 6-Amino-4-nitronaphthalene-1-sulfonic acid, these methods are instrumental in confirming the presence of its key functional groups.

FT-IR Spectroscopy: The FT-IR spectrum of this compound is characterized by distinct absorption bands corresponding to its constituent parts. The amino (-NH₂) group typically exhibits symmetric and asymmetric stretching vibrations in the range of 3300-3500 cm⁻¹. The nitro (-NO₂) group shows strong characteristic asymmetric and symmetric stretching bands around 1520 cm⁻¹ and 1340 cm⁻¹, respectively. The sulfonic acid (-SO₃H) group presents strong and broad absorption due to O-H stretching, often overlapping with N-H stretches, and characteristic S=O stretching vibrations around 1040 cm⁻¹ and 1180 cm⁻¹. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while out-of-plane bending vibrations for the substituted naphthalene (B1677914) ring appear in the 700-900 cm⁻¹ region, which can provide information on the substitution pattern. researchgate.net

Raman Spectroscopy: Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. The symmetric stretching of the nitro group and the vibrations of the naphthalene ring are typically strong in the Raman spectrum. The C-S bond of the sulfonic acid group also gives a characteristic Raman signal.

Detailed analysis of the vibrational spectra, often supported by Density Functional Theory (DFT) calculations, allows for precise assignment of the observed bands to specific molecular vibrations, confirming the compound's structure. researchgate.netresearchgate.net

Table 1: Expected FT-IR Characteristic Peaks for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amino (-NH₂) | N-H Stretching | 3300 - 3500 |

| Aromatic C-H | C-H Stretching | 3000 - 3100 |

| Nitro (-NO₂) | Asymmetric Stretching | ~1520 |

| Nitro (-NO₂) | Symmetric Stretching | ~1340 |

| Sulfonic Acid (S=O) | S=O Stretching | 1040, 1180 |

| Naphthalene Ring | C=C Stretching | 1400 - 1600 |

Electronic Absorption and Emission Spectroscopy (UV-Vis Spectroscopy)

UV-Visible (UV-Vis) spectroscopy investigates the electronic transitions within a molecule. The spectrum of this compound is dominated by the extended π-conjugated system of the naphthalene ring, which is further influenced by the electron-donating amino group and the electron-withdrawing nitro group. This "push-pull" system results in significant absorption in the UV and visible regions. chemrxiv.org

The naphthalene moiety itself has characteristic absorption bands. researchgate.net However, the substituents cause a bathochromic (red) shift of these bands. The π → π* transitions of the aromatic system are responsible for the intense absorption bands. The presence of both amino and nitro groups can lead to intramolecular charge transfer (ICT) bands, which are sensitive to solvent polarity. chemrxiv.org For related aminonitronaphthalene compounds, absorption maxima can extend into the visible region, imparting color to the substance. nih.gov

While many nitronaphthalene compounds are known for phosphorescence rather than fluorescence, the presence of an amino group can introduce fluorescent properties. nih.gov Emission spectroscopy can be used to study the excited state of the molecule and its de-excitation pathways. The fluorescence quantum yield and lifetime are sensitive to the molecular environment, including solvent polarity and pH.

Table 2: Expected UV-Vis Absorption Characteristics

| Transition Type | Chromophore | Expected Wavelength Range (nm) |

|---|---|---|

| π → π* | Naphthalene Ring System | 250 - 400 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR)

NMR spectroscopy is one of the most powerful tools for elucidating the precise molecular structure of organic compounds by mapping the chemical environments of ¹H (proton) and ¹³C (carbon) nuclei.

¹H NMR: The ¹H NMR spectrum of this compound would show distinct signals for each of the aromatic protons on the naphthalene ring. The chemical shifts of these protons are influenced by the electronic effects of the substituents. The electron-withdrawing nitro and sulfonic acid groups will deshield adjacent protons, shifting their signals downfield (higher ppm), while the electron-donating amino group will shield nearby protons, shifting them upfield (lower ppm). The coupling patterns (splitting) between adjacent protons would provide definitive information about their relative positions on the ring, allowing for unambiguous confirmation of the 1, 4, and 6 substitution pattern. Protons of the amino group would appear as a broad singlet, the chemical shift of which can be dependent on solvent and concentration.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. It would display ten distinct signals for the ten carbon atoms of the naphthalene ring. The chemical shifts of the carbons are also heavily influenced by the substituents. Carbons directly attached to the electron-withdrawing nitro and sulfonic acid groups would be shifted significantly downfield, while the carbon attached to the amino group would be shifted upfield compared to unsubstituted naphthalene.

Table 3: Predicted ¹H NMR Chemical Shift Ranges

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic Protons (H on ring) | 7.0 - 9.0 | Doublet, Triplet, etc. |

Mass Spectrometry (MS) Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

For this compound (C₁₀H₈N₂O₅S), the exact molecular weight is 284.01 g/mol . In a high-resolution mass spectrum, the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would be observed at an m/z value corresponding to this mass, confirming the molecular formula.

The fragmentation pattern in the mass spectrum provides structural clues. Common fragmentation pathways for this molecule would include the loss of the nitro group (-NO₂, 46 Da), the sulfonic acid group (-SO₃H, 81 Da), or parts thereof like SO₂ (64 Da) or SO₃ (80 Da). researchgate.net The stability of the naphthalene ring means that the core aromatic structure often remains intact in major fragments. Analysis of these fragments helps to piece together the molecular structure and confirm the identity of the substituents. researchgate.netresearchgate.net

Table 4: Key Ions in Mass Spectrometry

| Ion | Description | Expected m/z |

|---|---|---|

| [C₁₀H₈N₂O₅S]⁺ | Molecular Ion | ~284 |

| [M - NO₂]⁺ | Loss of Nitro Group | ~238 |

X-ray Diffraction Studies of Crystalline Forms and Derivatives

This technique would reveal how the functional groups are oriented relative to the naphthalene plane and how the molecules pack in the crystal lattice. It would also show intermolecular interactions, such as hydrogen bonding involving the amino, nitro, and sulfonic acid groups, which govern the physical properties of the solid. While no specific crystal structure for this exact compound appears to be publicly available, studies on related nitronaphthalene derivatives are common.

Chromatographic Separation Techniques and Purity Assessment (HPLC, UPLC)

Chromatographic techniques are essential for separating the target compound from impurities and for assessing its purity. column-chromatography.comyoutube.com High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common methods used for non-volatile, polar compounds like sulfonic acids. curtin.edu.au

A typical method for analyzing this compound would involve reverse-phase HPLC (RP-HPLC). sielc.comsielc.com In this setup, a non-polar stationary phase (like C18) is used with a polar mobile phase, often a mixture of water (with a pH modifier like formic or phosphoric acid) and a more non-polar organic solvent like acetonitrile (B52724) or methanol. sielc.com The compound is separated from potential impurities, such as isomers or starting materials, based on differences in their polarity and interaction with the stationary phase.

Purity is assessed by integrating the area of the main peak in the chromatogram and comparing it to the total area of all peaks. royed.in A diode-array detector (DAD) can be used to obtain the UV spectrum of the peak, which helps to confirm its identity and check for co-eluting impurities. semanticscholar.org

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, sulfur) in a compound. The experimentally determined percentages are then compared with the theoretically calculated values based on the compound's molecular formula. This comparison serves as a crucial check for the purity and stoichiometric identity of a synthesized compound.

For this compound, with the molecular formula C₁₀H₈N₂O₅S, the theoretical elemental composition can be calculated.

Table 5: Elemental Composition of C₁₀H₈N₂O₅S

| Element | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |

|---|---|---|---|---|

| Carbon (C) | 12.011 | 10 | 120.11 | 42.25 |

| Hydrogen (H) | 1.008 | 8 | 8.064 | 2.84 |

| Nitrogen (N) | 14.007 | 2 | 28.014 | 9.86 |

| Oxygen (O) | 15.999 | 5 | 79.995 | 28.14 |

| Sulfur (S) | 32.06 | 1 | 32.06 | 11.28 |

| Total | | | 284.243 | 100.00 |

A purified sample of the compound should yield experimental values that are in close agreement (typically within ±0.4%) with these calculated percentages, thereby verifying its elemental formula. nih.gov

Lack of Specific Electrochemical Data for this compound

Despite extensive searches for the electrochemical characterization of this compound, specific experimental data required to populate the requested article sections and data tables could not be located. Research on related aminonaphthalenesulfonic acid derivatives exists, providing a general understanding of their electrochemical behavior. However, detailed quantitative data such as peak potentials, current densities, diffusion coefficients, and charge transfer resistances for the specified compound, this compound, are not available in the public domain based on the conducted searches.

The available literature primarily focuses on the electrochemical reduction of nitro groups and the electropolymerization of other aminonaphthalenesulfonic acid isomers for applications in chemical sensors. For instance, studies on naphthalene 1-nitro-6-sulfonic acid show its reduction to the corresponding amine in a six-electron process. Similarly, the electrochemical properties of compounds like 4-amino-3-hydroxynaphthalene-1-sulfonic acid have been investigated in the context of creating modified electrodes for voltammetric analysis.

Without specific research findings on this compound, it is not possible to provide a detailed and accurate account of its electrochemical characterization as demanded by the article outline. Generating such an article would require speculation and fabrication of data, which would not be scientifically sound. Therefore, the section on "Electrochemical Characterization Methods for Aminonaphthalenesulfonic Acid Derivatives" with a focus on this compound cannot be completed at this time due to the absence of the necessary scientific data.

Computational and Theoretical Investigations of 6 Amino 4 Nitronaphthalene 1 Sulfonic Acid

Quantum Chemical Calculations (Density Functional Theory – DFT) for Electronic Structure Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules. DFT calculations can determine optimized molecular geometry, electronic energies, and the distribution of electron density, which governs the molecule's chemical properties.

Studies on analogous aminonitronaphthalene derivatives, such as 1-(6-amino-5-nitronaphthalen-2-yl)ethanone, have successfully used DFT at the B3LYP level of theory to calculate the energies of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). iucr.orgiucr.org The HOMO-LUMO energy gap is a critical parameter, as it relates to the molecule's chemical reactivity and kinetic stability; a smaller gap suggests the molecule is more polarizable and reactive. iucr.orgiucr.org For the aforementioned analog, the calculated LUMO–HOMO energy gap is 3.765 eV. iucr.orgiucr.org Similar calculations for 6-Amino-4-nitronaphthalene-1-sulfonic acid would precisely quantify its electronic properties and reactivity indices.

The table below illustrates the typical quantum chemical parameters that would be obtained from a DFT analysis of this compound, based on data typically reported for similar naphthalene (B1677914) derivatives.

| Parameter | Description | Typical Predicted Value/Insight |

|---|---|---|

| $E_{HOMO}$ | Energy of the Highest Occupied Molecular Orbital | Indicates the ability to donate an electron. |

| $E_{LUMO}$ | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the ability to accept an electron. |

| Energy Gap ($\Delta E$) | Difference between $E_{LUMO}$ and $E_{HOMO}$ | Relates to chemical reactivity and stability. |

| Dipole Moment ($\mu$) | Measure of the net molecular polarity | Influences solubility and intermolecular interactions. |

| Mulliken Atomic Charges | Distribution of electron charge among atoms | Identifies electrophilic and nucleophilic sites. |

| Molecular Electrostatic Potential (MEP) | 3D map of charge distribution | Visualizes regions prone to electrophilic or nucleophilic attack. |

Molecular Dynamics Simulations and Conformational Analysis

A conformational analysis of this compound would involve identifying all possible spatial arrangements of its atoms that result from rotation around its single bonds. chemistrysteps.com This is particularly relevant for the amino and sulfonic acid functional groups, whose orientations can significantly affect the molecule's properties and interactions. By calculating the potential energy of different conformers, researchers can identify the most stable, low-energy structures. nih.gov

MD simulations would extend this static picture by showing how the molecule transitions between different conformations in solution or other environments. nih.govnih.gov Such simulations would provide insights into the flexibility of the naphthalene backbone and the dynamics of intramolecular hydrogen bonding, offering a more realistic representation of the molecule's behavior than a single, optimized structure. nih.gov

In-Silico Molecular Docking Studies for Ligand-Receptor Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein or nucleic acid) to form a stable complex. ias.ac.inchemmethod.com This method is crucial in drug discovery and materials science for estimating the strength and type of interaction between a ligand and its target.

Although no specific molecular docking studies featuring this compound as a ligand are documented in the literature, such an analysis would be highly informative. The process involves computationally placing the molecule into the binding site of a target macromolecule and scoring the different poses based on their binding energy. nih.gov

A molecular docking study would predict the binding affinity of this compound with various biological targets, such as enzymes or receptors. chemmethod.com The scoring functions used in docking algorithms estimate the free energy of binding, with lower energy scores typically indicating a more stable protein-ligand complex. chemmethod.com This would allow for the screening of potential biological targets and the prioritization of the molecule for further experimental testing. For example, studies on other azo dyes have used docking to investigate interactions with DNA, revealing potential binding modes and affinities. mdpi.com

Beyond predicting binding affinity, molecular docking provides a detailed, three-dimensional model of the ligand-receptor complex. ias.ac.in This model allows for the meticulous analysis of the intermolecular forces that stabilize the interaction. For this compound, this would include identifying:

Hydrogen bonds: Formed between the amino or sulfonic acid groups and polar residues in the receptor's binding site.

Electrostatic interactions: Arising from the charged sulfonic acid group and the polar nitro group interacting with charged or polar residues.

Van der Waals forces: Non-specific attractive or repulsive forces between the ligand and receptor.

Pi-stacking interactions: Involving the aromatic naphthalene ring system and aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in the receptor.

Understanding these specific interactions is key to explaining the molecule's biological activity and provides a basis for designing derivatives with improved binding characteristics. nih.gov

Solvation Effects on Molecular and Spectroscopic Properties

The properties of a molecule can be significantly influenced by its solvent environment. Computational studies on solvation effects aim to understand how solvent molecules interact with a solute and alter its structure, stability, and spectroscopic signatures. umn.edu

For this compound, a polar, charged molecule, solvation effects are particularly important. Studies on other nitroaromatic compounds have shown that solvent polarity can dramatically stabilize excited states and influence photophysical pathways. researchgate.netnih.gov An increase in solvent polarity can lead to a stabilization of the first excited singlet state (S₁), which can alter fluorescence properties and the rates of intersystem crossing to triplet states. nih.gov

Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the presence of a solvent and calculate its effect on the molecule's electronic structure and absorption spectra. rsc.org Such calculations for this compound would predict solvatochromic shifts—changes in the color or spectral properties—in different solvents, providing crucial information for its application in dyes and sensors.

Reaction Mechanism Studies and Pathway Prediction

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions by mapping the potential energy surface that connects reactants to products. rsc.org This involves identifying transition states, which are the energy maxima along the reaction coordinate, and calculating the activation energy barriers. nih.gov

For this compound, theoretical studies could investigate the mechanisms of its synthesis, typically involving electrophilic aromatic substitution reactions like nitration and sulfonation. masterorganicchemistry.comlibretexts.org Computational analysis could clarify the regioselectivity of these reactions and the role of the existing amino and sulfonic acid groups in directing the incoming electrophiles. nih.gov Furthermore, such studies could predict the pathways for its degradation or its participation in subsequent reactions, such as the formation of azo dyes. By calculating the energy profiles for different potential pathways, researchers can determine the most likely mechanism, guiding the optimization of reaction conditions for synthesis or bioremediation. escholarship.org

Advanced Applications of 6 Amino 4 Nitronaphthalene 1 Sulfonic Acid in Chemical Synthesis and Materials Science

Role as Key Chemical Intermediates in Organic Synthesis

6-Amino-4-nitronaphthalene-1-sulfonic acid is a valuable bifunctional molecule whose utility in organic synthesis stems from the distinct reactivity of its amino, nitro, and sulfonic acid groups. The strategic placement of these functionalities on the naphthalene (B1677914) core allows it to serve as a versatile building block for a range of complex organic structures. The sulfonic acid group confers high solubility in aqueous media, a critical property for many industrial applications, particularly in dye synthesis. vulcanchem.com Meanwhile, the amino group provides a reactive site for diazotization, and the nitro group can be chemically modified, typically through reduction, to introduce further functionality.

The most prominent application of this compound is as a precursor in the synthesis of azo dyes. vulcanchem.com Azo compounds, characterized by the presence of a nitrogen-nitrogen double bond (-N=N-), form one of the largest and most important classes of industrial colorants. journalijar.com The synthesis of these dyes involves a two-step process: diazotization followed by azo coupling.

First, the primary aromatic amino group of this compound is converted into a diazonium salt by treatment with nitrous acid, which is typically generated in situ from sodium nitrite (B80452) and a strong mineral acid like hydrochloric acid. journalijar.com This diazonium salt is a highly reactive electrophile.

In the second step, this diazonium intermediate is reacted with a coupling component, which is an electron-rich aromatic compound such as a phenol (B47542) or an aromatic amine. For instance, coupling the diazonium salt of this compound with 2-naphthol (B1666908) under alkaline conditions results in the formation of a deep red dye. vulcanchem.com The extended conjugated system created by the azo linkage between the two naphthalene rings is the chromophore responsible for absorbing light in the visible spectrum and thus producing intense color.

The functional groups on the this compound moiety play distinct roles in the final dye molecule as detailed in the table below.

| Functional Group | Role in Azo Dye Molecule |

| Amino Group (-NH₂) | Serves as the reaction site for diazotization, enabling the formation of the critical azo (-N=N-) bridge. vulcanchem.com |

| Nitro Group (-NO₂) | Acts as an auxochrome, a group that modifies the dye's color and often deepens it (a bathochromic shift). |

| Sulfonic Acid Group (-SO₃H) | Confers water solubility to the final dye, which is essential for textile dyeing processes, allowing for strong affinity with fibers like cellulose. vulcanchem.com |

Beyond its role in dye chemistry, this compound is a starting material for more complex, highly functionalized naphthalene derivatives. A key transformation is the chemical reduction of the nitro group to a second amino group. This reaction converts the molecule into a diaminonaphthalene sulfonic acid derivative, which serves as a precursor for other classes of compounds. For example, these diamino analogs are intermediates in the synthesis of certain benzidine (B372746) analogs. vulcanchem.com This versatility allows for the creation of molecules for applications beyond colorants, including potential use as building blocks for pharmaceuticals and advanced polymers. The general strategy of synthesizing functionalized naphthalene derivatives is a cornerstone for creating materials like chloro-containing quinolines and polybenzoquinolines. researchgate.net

Applications in Analytical Chemistry

The unique electronic and structural properties of this compound and its isomers have led to their use in various analytical chemistry applications. These range from reagents in colorimetric assays to components in advanced electrochemical sensors.

Derivatives of aminonaphthalenesulfonic acids are employed as reagents in spectrophotometric and colorimetric analysis. chemimpex.com These methods rely on a chemical reaction between the reagent and the target analyte that produces a colored product, allowing the concentration of the analyte to be determined by measuring the absorbance of light at a specific wavelength. For example, the related compound 1-Amino-2-naphthol-4-sulfonic acid is used in the detection of metal ions. chemimpex.com

Furthermore, advanced analytical techniques have been developed for the determination of various naphthalene sulfonates in environmental samples. One such method uses molecularly imprinted stir bar sorptive extraction followed by spectrophotometric determination to detect multiple naphthalene sulfonates in seawater. researchgate.net This highlights the analytical interest in this class of compounds.

The table below summarizes the analytical performance for the detection of several aminonaphthalenesulfonic acids using this method. researchgate.net

| Analyte | Linear Range (µg L⁻¹) | Detection Limit (µg L⁻¹) |

| 5-Amino-1-naphthalenesulfonic acid | 10 - 250 | 2.97 |

| 2-naphthalene sulfonate | 5 - 250 | 1.20 |

| 1-naphthol-3,6-disulfonic acid | 5 - 250 | 1.45 |

A significant area of research involves the use of aminonaphthalene sulfonic acid derivatives to modify electrode surfaces for electrochemical sensing. This is typically achieved by electropolymerizing the monomer onto a conductive substrate, such as a glassy carbon electrode (GCE), to form a thin, stable, and electroactive polymer film. d-nb.info

This polymer film can exhibit catalytic properties, enhancing the electrochemical response towards specific analytes and allowing for more sensitive and selective detection. d-nb.info For instance, a GCE modified with poly(4-amino-3-hydroxynaphthalene-1-sulfonic acid) has been successfully used for the square wave voltammetric determination of the antibiotic amoxicillin (B794) in pharmaceutical formulations. d-nb.info Similarly, a graphite (B72142) electrode modified with a poly(p-aminobenzene sulfonic acid) film demonstrated excellent electrocatalytic activity for the simultaneous determination of nitrophenol isomers in water samples. researchgate.net These modified electrodes offer advantages such as simple preparation, high sensitivity, and cost-effectiveness. researchgate.net

| Modified Electrode | Target Analyte(s) | Key Finding |

| poly(4-amino-3-hydroxynaphthalene-1-sulfonic acid)/GCE | Amoxicillin | Enables selective, accurate, and precise determination of the antibiotic in pharmaceutical tablets. d-nb.info |

| poly(p-aminobenzene sulfonic acid)/Graphite Electrode | Nitrophenol Isomers (o-, m-, p-) | Exhibits excellent electrocatalytic activity, allowing for clear separation and simultaneous determination of the isomers. researchgate.net |

Development of Specialty Materials Based on this compound Derivatives

The functional groups present in aminonaphthalene sulfonic acids make them ideal candidates for the synthesis of novel specialty materials. A notable example is the creation of functionalized graphene for energy storage applications.

In a green, one-step electrochemical synthesis method, a related compound, 6-amino-4-hydroxy-2-napthalene-sulfonic acid (ANS), serves a dual role as both the electrolyte and a surface modifier. researchgate.netnih.gov During this process, high-purity graphite rods are exfoliated under an electrical potential, producing ANS-functionalized graphene (ANEG). researchgate.netnih.gov The functionalization with ANS makes the resulting graphene dispersible in water, which is a significant advantage for processing and device fabrication. researchgate.netnih.gov

This ANEG material has shown considerable promise as an electrode material for green energy storage devices like supercapacitors. When tested as an electrode, it exhibited excellent performance, including high specific capacitance and remarkable stability, retaining 93% of its initial capacitance after 1,000 charge-discharge cycles. researchgate.netnih.gov This demonstrates the potential of using derivatives of this compound to develop advanced materials for high-performance applications.

Exploration in Catalysis and Novel Reaction Development

The exploration of this compound and its isomers in catalysis is an emerging field, with significant potential in the development of novel catalytic materials and reactions. The unique electronic and structural features of these compounds, arising from the combination of electron-donating amino groups, electron-withdrawing nitro groups, and the strongly acidic sulfonic acid group on the naphthalene ring system, make them versatile candidates for a range of catalytic applications. Research in this area has largely focused on leveraging these properties to create heterogeneous catalysts, electrocatalysts, and components of novel reaction media.

One of the most promising avenues of exploration is in the field of electrocatalysis, particularly for the oxygen reduction reaction (ORR), which is a critical process in fuel cells and metal-air batteries. While research on the specific 6-amino-4-nitro isomer is limited, studies on related aminonaphthalenesulfonic acid (ANSA) isomers have demonstrated their potential. When polymerized and composited with reduced graphene oxide (rGO), these compounds form metal-free electrocatalysts with notable activity. For instance, composites of rGO with conducting polymers synthesized from various ANSA isomers have been prepared and examined for their electrocatalytic activities in oxygen-saturated alkaline solutions. ajol.inforesearchgate.net

The performance of these composite materials highlights the influence of the specific isomer on the catalytic activity. The best-performing polymer composite, GC/poly(8-ANSA)/rGO, exhibited a significant enhancement in electrocatalytic activity compared to rGO alone or the polymer alone. ajol.info This was evidenced by a more than 100 mV positive shift in the onset potential and a 1.6 times increase in current density. ajol.info Such findings suggest that a polymer derived from this compound could also exhibit interesting electrocatalytic properties, with the nitro group potentially further modifying the electronic landscape of the polymer backbone.

The development of heterogeneous catalysts is another area where aminonaphthalenesulfonic acids show promise. For example, 1-amino-2-naphthol-4-sulfonic acid has been functionalized onto graphene oxide to create a highly effective and recyclable heterogeneous nanocatalyst. sciforum.net This catalyst has been successfully employed in the one-pot synthesis of tetraketone derivatives through a multicomponent reaction of 1,3-diketones with aromatic aldehydes, affording high yields of the products. sciforum.net This approach of immobilizing the functionalized naphthalene core onto a high-surface-area support demonstrates a viable strategy for creating robust and reusable catalysts.

Furthermore, naphthalene-based polymers, which can be synthesized from monomers like this compound, have been explored as supports for catalytically active metals. In one study, naphthalene-based polymers were synthesized via a one-stage Friedel–Crafts crosslinking and subsequently used to support palladium species. nih.gov These novel catalytic systems, containing 1 wt.% of palladium, demonstrated high efficiency in the Suzuki cross-coupling reaction between 4-bromoanisole (B123540) and phenylboronic acid, with over 95% conversion and high selectivity for the target product. nih.gov The functionalization of the naphthalene monomer with groups such as sulfonic acid and nitro groups was found to influence the polymer's porosity and hydrophilicity, which in turn affects the catalytic properties. nih.gov

The following interactive data table summarizes the catalytic performance of systems based on aminonaphthalenesulfonic acid derivatives, illustrating the potential for developing catalysts from this compound.

| Catalyst System | Application | Key Performance Metrics | Reference |

| GC/poly(8-ANSA)/rGO | Oxygen Reduction Reaction | >100 mV positive shift in onset potential, 1.6x increase in current density | ajol.info |

| GO-ANSA | Synthesis of Tetraketone Derivatives | High yields, recyclable and easily separable | sciforum.net |

| Pd supported on Naphthalene-based polymer | Suzuki Cross-Coupling | >95% conversion of 4-bromoanisole, >97% selectivity | nih.gov |

In the context of novel reaction development, the sulfonic acid group in this compound can provide Brønsted acidity, a key feature for acid-catalyzed reactions. Organic compounds containing sulfonic acid groups are increasingly being investigated as replacements for traditional mineral acids in catalysis due to their stability, ease of handling, and potential for reusability. beilstein-journals.org While direct application of this compound as an acid catalyst is not yet prominent, the broader class of sulfonated organic materials is widely used in processes like esterification, alkylation, and condensation reactions. beilstein-journals.org

The development of metal complexes with ligands derived from aminonaphthalenesulfonic acids also presents opportunities for novel catalysis. Schiff base metal complexes, for instance, have shown excellent catalytic activity in a variety of reactions, including oxidations, hydrogenations, and coupling reactions. mdpi.comchemijournal.com The amino group of this compound can be readily converted into a Schiff base, which can then be used to form complexes with various transition metals, opening up possibilities for creating catalysts with tailored activities. mdpi.comchemijournal.com

Future Research Directions and Emerging Trends

Sustainable Synthetic Pathways and Green Chemistry Principles for Naphthalene (B1677914) Sulfonic Acids

The future synthesis of 6-Amino-4-nitronaphthalene-1-sulfonic acid and related naphthalene sulfonic acids is increasingly focused on the adoption of sustainable and green chemistry principles. Traditional manufacturing processes often rely on harsh conditions, such as the use of concentrated sulfuric acid (oleum) and nitric acid, which can lead to significant waste and environmental concerns. vulcanchem.comshokubai.org Future research is geared towards developing cleaner, more efficient, and economically viable synthetic routes.

A primary goal is to minimize waste by designing processes with high atom economy. nih.gov This involves exploring alternative catalytic systems that can replace stoichiometric reagents. For instance, the use of solid acid catalysts for sulfonation is a promising area, as these catalysts can be more easily separated from the reaction mixture and potentially regenerated and reused, reducing corrosive waste streams. Research into solvent-free reaction conditions or the use of more environmentally benign solvents is also a key trend. nih.gov

Furthermore, optimizing reaction conditions, such as temperature and reaction time, is crucial for improving yields and selectivity, thereby reducing the formation of unwanted isomers and byproducts. shokubai.org The development of continuous-flow reactors offers potential advantages over batch processing, including better heat and mass transfer, improved safety, and more consistent product quality. nih.gov By integrating these green chemistry principles, the production of naphthalene sulfonic acids can become more sustainable.

| Green Chemistry Principle | Application in Naphthalene Sulfonic Acid Synthesis |

|---|---|

| Waste Prevention | Designing synthetic routes to minimize byproduct formation and reduce the use of excess reagents. nih.gov |

| Atom Economy | Maximizing the incorporation of all starting materials into the final product structure. |

| Less Hazardous Chemical Syntheses | Replacing hazardous reagents like oleum (B3057394) with safer alternatives, such as solid acid catalysts. |

| Safer Solvents and Auxiliaries | Utilizing greener solvents or developing solvent-free reaction conditions to reduce environmental impact. nih.gov |

| Design for Energy Efficiency | Optimizing reactions to run at lower temperatures and pressures, potentially through advanced catalytic methods. shokubai.org |

| Catalysis | Employing recyclable and highly selective catalysts to improve efficiency and reduce waste. |

Integration of Advanced Spectroscopic and Structural Characterization Techniques

A comprehensive understanding of the molecular structure and properties of this compound and its derivatives is essential for developing new applications. Future research will increasingly rely on a suite of advanced spectroscopic and analytical techniques to provide detailed structural elucidation.

For a deeper understanding of the three-dimensional structure and intermolecular interactions in the solid state, single-crystal X-ray diffraction is an invaluable tool. mdpi.com This technique provides precise information on bond lengths, bond angles, and crystal packing, which influences the material's bulk properties. The combination of these experimental techniques provides a powerful toolkit for characterizing novel naphthalene-based compounds and correlating their structure with their observed chemical and physical properties. researchgate.netacs.org

Synergistic Approaches Combining Computational and Experimental Methodologies

The integration of computational chemistry with experimental synthesis and characterization is a powerful trend that is accelerating research and development. mdpi.com Theoretical methods, particularly Density Functional Theory (DFT), allow for the prediction of molecular properties and reactivity, providing valuable insights that can guide experimental work. tandfonline.comtandfonline.com

Computational studies can be used to calculate electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are crucial for understanding the electronic transitions responsible for the color of dyes. tandfonline.comresearchgate.net DFT can also be used to predict vibrational frequencies, which can be compared with experimental IR and Raman spectra to aid in structural assignment. tandfonline.com Furthermore, computational models can help elucidate reaction mechanisms and predict the most favorable sites for chemical modification.

This synergistic approach, where computational predictions are validated by experimental results and experimental findings are explained by theoretical models, creates a feedback loop that enhances the efficiency of designing new molecules with desired functionalities. acs.orgmdpi.com

Design and Synthesis of Novel Derivatives for Tailored Chemical Functionality

The molecular scaffold of this compound, with its amino, nitro, and sulfonic acid functional groups, serves as a versatile platform for the design and synthesis of novel derivatives with tailored properties. wikipedia.org The primary application of such compounds is as intermediates in the synthesis of azo dyes. researchgate.net

Future research will focus on the strategic modification of this core structure to create new dyes and functional materials. The amino group can be readily diazotized and coupled with various aromatic compounds (coupling components) to produce a vast library of azo dyes with a wide spectrum of colors. researchgate.net The specific choice of the coupling component allows for fine-tuning of the resulting dye's color, solubility, and fastness properties.

Additionally, the nitro group can be chemically reduced to a second amino group, opening up further avenues for derivatization and the creation of more complex dye structures. The sulfonic acid group imparts water solubility, a critical feature for many dyeing applications, but its presence and position also influence the electronic properties of the molecule. researchgate.net By systematically exploring these synthetic modifications, researchers can develop new naphthalene-based compounds for a range of applications, from advanced textiles to functional materials. nih.govjmchemsci.com

Q & A

Q. What are the standard synthetic routes for 6-amino-4-nitronaphthalene-1-sulfonic acid, and how can purity be ensured post-synthesis?

The compound is typically synthesized via nitration of precursor sulfonic acids (e.g., 1-amino-2-naphthol-4-sulfonic acid) under controlled acidic conditions. Key steps include maintaining low temperatures (<5°C) during nitration to avoid over-nitration and using sulfuric acid as both a solvent and catalyst. Purification involves recrystallization from aqueous ethanol to remove unreacted precursors and by-products like isomeric nitro derivatives. Purity validation requires HPLC with UV detection (λ = 254 nm) and elemental analysis (C, H, N, S) to confirm stoichiometry .

Q. How can spectroscopic techniques (e.g., NMR, FT-IR) resolve structural ambiguities in sulfonic acid derivatives?

- ¹H/¹³C NMR : The sulfonic acid group (-SO₃H) induces deshielding in adjacent aromatic protons, with distinct splitting patterns for substituents (e.g., amino and nitro groups). For example, the amino proton resonates as a singlet near δ 6.8–7.2 ppm, while nitro groups cause downfield shifts (δ 8.0–8.5 ppm).

- FT-IR : Key bands include S=O stretching (1180–1250 cm⁻¹), N-H bending (1600–1650 cm⁻¹ for amino groups), and NO₂ asymmetric stretching (1520–1560 cm⁻¹). Discrepancies in expected peaks may indicate incomplete nitration or sulfonation .

Q. What are the solubility challenges of this compound in aqueous vs. organic media, and how can they be addressed?

The compound is highly soluble in water (due to -SO₃H groups) but poorly soluble in non-polar solvents. For reactions requiring organic phases, sodium or disodium salts (e.g., Na₂[C₁₀H₇N₂O₇S]) can be prepared via neutralization with NaOH, enhancing solubility in DMSO or DMF. Solubility profiles should be confirmed via gravimetric analysis or UV-Vis spectroscopy in buffered solutions .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products (e.g., diazo or azo derivatives) during nitration?

By-product formation is influenced by temperature, acid concentration, and nitrating agent (e.g., HNO₃ vs. mixed acids). Kinetic studies suggest:

- Lower HNO₃ concentration (20–30% v/v) reduces diazo coupling.

- Short reaction times (≤2 hours) and continuous stirring prevent localized overheating.

- Post-reaction quenching with ice-water followed by rapid filtration minimizes secondary reactions. Advanced monitoring via in-situ FT-IR or Raman spectroscopy helps track nitro-group incorporation in real time .

Q. What methodologies validate the compound’s efficacy as a biological staining agent, and how do structural modifications alter binding specificity?

- Staining assays : Test affinity for cellular components (e.g., proteins, nucleic acids) using fixed tissue sections. Compare staining intensity (absorbance at λ = 450–550 nm) against controls.

- Structure-activity : Introducing electron-withdrawing groups (e.g., -Cl) at the 2-position enhances binding to arginine-rich proteins, while sulfonate group removal reduces aqueous stability. Competitive binding studies with Congo Red or Coomassie Blue quantify specificity .

Q. How can contradictory data in spectroscopic characterization (e.g., conflicting NOE effects in NMR) be resolved?

Contradictions often arise from dynamic processes (e.g., tautomerism) or impurities. Strategies include:

- Variable-temperature NMR : Identify tautomeric shifts (e.g., amino ↔ imino) by observing signal coalescence at elevated temperatures.

- 2D-COSY/HMBC : Resolve overlapping signals by correlating proton-proton and proton-carbon couplings.

- High-resolution MS : Confirm molecular ion ([M-H]⁻) and rule out isobaric impurities .

Q. What computational models predict the compound’s behavior in ion-exchange membranes or catalytic systems?

Molecular dynamics (MD) simulations using force fields (e.g., OPLS-AA) model sulfonic acid group interactions with water or metal ions. Key parameters include:

- Hydration energy : Calculated via free-energy perturbation for sulfonate-water clusters.

- Ion-binding affinity : Density Functional Theory (DFT) predicts coordination geometries with Na⁺/K⁺, critical for membrane ion selectivity. Experimental validation uses XPS or conductivity measurements .

Key Considerations for Researchers

- Synthetic Reproducibility : Batch variability in nitration efficiency (>90% yield) requires strict control of HNO₃ addition rates and cooling .

- Hazard Mitigation : Use fume hoods for nitration (NOx emissions) and neutralize waste with NaHCO₃ before disposal .

- Data Interpretation : Cross-validate spectral data with synthetic intermediates to avoid misassignment (e.g., distinguishing nitro vs. azo peaks) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.